molecular formula C19H15Cl5FNO4S B3037308 [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate CAS No. 477857-56-0

[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate

Cat. No. B3037308
CAS RN: 477857-56-0
M. Wt: 549.6 g/mol
InChI Key: WLFUBIJWVDNRKI-UHFFFAOYSA-N
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Description

“[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate” is a chemical compound . Unfortunately, there is no detailed description available for this compound in the search results .


Molecular Structure Analysis

There is no detailed molecular structure analysis available for this compound .

Scientific Research Applications

Cancer Research

  • This compound has been associated with cancer research, particularly as an Aurora kinase inhibitor. Aurora kinases are crucial for cell division, and their inhibition can be a strategy in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

  • Piperidine derivatives, including compounds similar to the one , have been studied for their corrosion inhibition properties. These studies involve the use of molecular dynamics simulations to understand their interaction with metal surfaces (S. Kaya et al., 2016).

Antitumor Activity

  • Similar piperidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown significant cytotoxicity in in vitro testing against various tumor cells (H. Naito et al., 2005).

Material Science

  • In material science, related piperidine derivatives have been used in the synthesis and copolymerization with styrene. These processes are significant for creating new materials with potential applications in various industries (Kumail M. Hussain et al., 2019).

Neuropharmacology

  • Compounds with a similar structure have been investigated for their roles as dopamine D-2 and serotonin 5-HT2 antagonists, relevant in the study of neuropharmacological disorders (J. Perregaard et al., 1992).

Structural Chemistry

  • Studies have been conducted on the molecular structures of related compounds to understand their intermolecular interactions, which is important in the field of structural chemistry (C. Kavitha et al., 2014).

Antihypertensive Activity

  • Similar piperidine derivatives have been synthesized and evaluated for their antihypertensive activity, suggesting potential applications in cardiovascular medicine (J. R. Shanklin et al., 1991).

Conformational Analysis

  • The compound's conformation in solution and solid states has been studied, which is essential for understanding its chemical behavior and potential applications (J. Ribet et al., 2005).

Future Directions

Unfortunately, there is no information available about the future directions of this compound .

properties

IUPAC Name

[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methyl 2,4,5-trichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl5FNO4S/c20-12-2-1-11(7-13(12)21)18(27)26-5-3-19(25,4-6-26)10-30-31(28,29)17-9-15(23)14(22)8-16(17)24/h1-2,7-9H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFUBIJWVDNRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(COS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)F)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl5FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate
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[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate
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[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate
Reactant of Route 4
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate
Reactant of Route 5
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate
Reactant of Route 6
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate

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